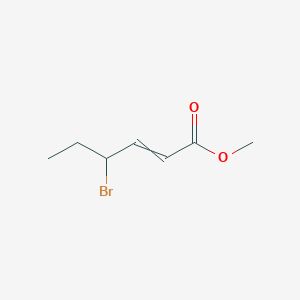

Methyl 4-bromohex-2-enoate

Description

Significance of Methyl 4-bromohex-2-enoate within the Context of Brominated α,β-Unsaturated Esters

This compound is a specific example of a brominated α,β-unsaturated ester that has garnered attention for its utility in synthetic organic chemistry. evitachem.com While part of a broader class of halogenated esters, its particular structure offers a unique combination of steric and electronic properties that influence its reactivity. The bromo substituent at the 4-position makes it a key intermediate for the introduction of various functional groups through nucleophilic substitution or cross-coupling reactions. The methyl ester functionality, in turn, can be readily transformed into other functional groups, further enhancing its synthetic versatility. The compound typically appears as a colorless to pale yellow liquid with a boiling point of approximately 150 °C. evitachem.com

Overview of Strategic Importance in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The strategic importance of this compound and its analogs lies in their ability to participate in a variety of bond-forming reactions, enabling the construction of both carbon-carbon and carbon-heteroatom bonds. acs.orgresearcher.life These reactions are fundamental to the assembly of complex organic molecules.

Carbon-Carbon Bond Formation:

Halogenated α,β-unsaturated esters are excellent substrates for a range of carbon-carbon bond-forming reactions. For instance, they can undergo reactions with organometallic reagents, such as organocuprates, in conjugate addition reactions to form new carbon-carbon bonds at the β-position. Furthermore, the carbon-bromine bond can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to introduce aryl, vinyl, or alkynyl groups. acs.org A notable application is the use of related 6-bromo-2-hexenoates in annulation reactions with active methylene (B1212753) compounds to synthesize highly substituted carbocycles. acs.org

Carbon-Heteroatom Bond Formation:

The electrophilic nature of the carbon bearing the bromine atom in this compound facilitates nucleophilic substitution reactions with various heteroatom nucleophiles. This allows for the facile introduction of oxygen, nitrogen, and sulfur functionalities. For example, reaction with amines can lead to the formation of amino esters, which are valuable precursors for the synthesis of nitrogen-containing heterocycles and other biologically active molecules. rsc.org Similarly, reactions with thiols and alcohols or their corresponding anions can introduce thioether and ether linkages, respectively. acs.org The ability to form these bonds is critical in the synthesis of a wide range of pharmaceuticals and other functional materials. researcher.liferesearchgate.net

Historical Development of Synthetic Approaches to Related Structural Motifs

The synthesis of α,β-unsaturated esters has been a long-standing area of interest in organic chemistry, with numerous methods developed over the years. google.comacs.orgorganic-chemistry.org Early methods often relied on condensation reactions, such as the Knoevenagel and Wittig reactions, which remain widely used today. The development of transition-metal-catalyzed reactions in the latter half of the 20th century provided new and more efficient routes to these compounds. rsc.org

The introduction of a halogen atom onto the α,β-unsaturated ester framework presented a new synthetic challenge. A common and historically significant method for the synthesis of brominated α,β-unsaturated esters involves the allylic bromination of the corresponding α,β-unsaturated ester using reagents like N-bromosuccinimide (NBS). thieme-connect.de For example, ethyl (E)-4-bromohex-2-enoate can be prepared by the reaction of ethyl (E)-hex-2-enoate with NBS. rsc.org Another approach involves the halogenation of α,β-unsaturated aldehydes followed by dehydrohalogenation. mdpi.comnih.gov More recent developments have focused on developing more sustainable and atom-economical methods, including catalytic and electrochemical approaches. rsc.orgpku.edu.cn The synthesis of related ethyl 6-bromo-2E-hexenoate has been achieved from the corresponding hydroxyester through bromination with carbon tetrabromide and triphenylphosphine (B44618). researchgate.net

Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |

| This compound | C₇H₁₁BrO₂ | 207.07 | ~150 | Colorless to pale yellow liquid evitachem.com |

| 4-Bromohex-2-ene | C₆H₁₁Br | 163.06 | Not available | Not available nih.gov |

| Methyl 6-bromohex-2-enoate | C₇H₁₁BrO₂ | 207.07 | Not available | Not available chemsrc.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

91664-06-1 |

|---|---|

Molecular Formula |

C7H11BrO2 |

Molecular Weight |

207.06 g/mol |

IUPAC Name |

methyl 4-bromohex-2-enoate |

InChI |

InChI=1S/C7H11BrO2/c1-3-6(8)4-5-7(9)10-2/h4-6H,3H2,1-2H3 |

InChI Key |

ITUFMJJVKOEQSC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=CC(=O)OC)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Bromohex 2 Enoate and Analogues

Regioselective and Stereoselective Bromination of Unsaturated Esters

The introduction of a bromine atom at a specific position within an unsaturated ester is a critical transformation. The precise placement of the bromine atom significantly influences the subsequent reactivity of the molecule.

Allylic Bromination Strategies Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the allylic bromination of alkenes, which involves the substitution of a hydrogen atom on a carbon adjacent to a double bond. masterorganicchemistry.comchadsprep.com This method is advantageous because it provides a low concentration of bromine (Br₂) during the reaction, which minimizes the competing reaction of electrophilic addition to the double bond. masterorganicchemistry.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and carried out in a nonpolar solvent like carbon tetrachloride (CCl₄). wikipedia.orgscribd.com

The mechanism of allylic bromination with NBS proceeds through a free-radical chain reaction. masterorganicchemistry.com Homolytic cleavage of the N-Br bond in NBS initiates the process, generating a bromine radical. chemistrysteps.com This radical then abstracts an allylic hydrogen from the unsaturated ester, forming a resonance-stabilized allylic radical. chemistrysteps.comwinona.edu This radical intermediate can then react with a molecule of Br₂, which is generated from the reaction of NBS with HBr, to yield the allylic bromide and a new bromine radical, thus propagating the chain. chemistrysteps.com

In the context of unsaturated esters like methyl hex-2-enoate, allylic bromination with NBS would be expected to yield Methyl 4-bromohex-2-enoate. However, the potential for allylic rearrangement exists due to the resonance-stabilized nature of the radical intermediate, which can lead to the formation of isomeric products. winona.edu For instance, the bromination of unsaturated esters can sometimes lead to isomerization of the double bond. rsc.org The reaction conditions, including the solvent and the presence of radical initiators, are crucial for achieving high regioselectivity. scribd.com

A standard method for synthesizing alkyl 4-bromobut-2-enoates involves the reaction of alkyl but-2-enoates with N-bromosuccinimide. thieme-connect.de For example, methyl 4-bromobut-2-enoate can be formed from methyl but-2-enoate in significant yields. thieme-connect.de

| Starting Material | Reagent | Product | Yield | Reference |

| Methyl but-2-enoate | NBS | Methyl 4-bromobut-2-enoate | 66% | thieme-connect.de |

| Ethyl (E)-4-methylpent-2-enoate | NBS | Ethyl (E)-4-bromo-4-methylpent-2-enoate | 82% | thieme-connect.de |

| Methyl 3-methylbut-2-enoate | NBS | Methyl 4-bromo-3-(bromomethyl)but-2-enoate | 67-89% | thieme-connect.de |

Bromination with Carbon Tetrabromide and Triphenylphosphine (B44618) Systems

The combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) provides an alternative method for the bromination of alcohols to alkyl bromides, a reaction known as the Appel reaction. wikipedia.orgresearchgate.net This reagent system is effective for converting primary and secondary alcohols to their corresponding bromides. wikipedia.org The reaction proceeds through the formation of a phosphonium (B103445) salt from PPh₃ and CBr₄. nih.gov The alcohol then reacts with this phosphonium species, leading to the formation of the alkyl bromide and triphenylphosphine oxide. wikipedia.org

While this method is primarily used for converting alcohols, it can be adapted for the synthesis of bromo-enoates. For example, a hydroxy-ester can be converted to the corresponding bromo-ester using CBr₄ and PPh₃. researchgate.net This approach would be relevant for the synthesis of this compound if a precursor such as methyl 4-hydroxyhex-2-enoate is available. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran. researchgate.netresearchgate.net Research has shown this method to be efficient, with high yields and short reaction times under mild conditions. researchgate.net

Olefination Reactions for α,β-Unsaturated Ester Formation

Olefination reactions are fundamental in organic synthesis for the construction of carbon-carbon double bonds. The Horner-Wadsworth-Emmons and Wittig reactions are powerful tools for creating α,β-unsaturated esters.

Horner-Wadsworth-Emmons (HWE) Approaches with Brominated Phosphonoacetates

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a general preference for the formation of (E)-alkenes. wikipedia.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The phosphonate carbanions are more nucleophilic and less basic than the corresponding Wittig reagents, allowing them to react with a broader range of carbonyl compounds. wikipedia.orgorgsyn.org

For the synthesis of bromo-substituted α,β-unsaturated esters, a brominated phosphonoacetate reagent is required. Triethyl phosphonobromoacetate, for instance, can be synthesized by reacting triethyl phosphonoacetate with bromine. This brominated reagent can then participate in HWE reactions. The bromine atom enhances the electrophilicity of the reagent, facilitating the nucleophilic attack required for carbon-carbon bond formation. The reaction is typically carried out under anhydrous conditions using a base such as sodium hydride (NaH) or 1,8-diazabicycloundec-7-ene (DBU) to generate the reactive ylide. organic-chemistry.org

| Reagent | Substrate | Product | Stereoselectivity | Reference |

| Ethyl bis(trifluoroethyl)phosphonoacetate | Various ketones | α,β-unsaturated esters | - | tandfonline.com |

| Mixed phosphonoacetates | Aromatic aldehydes | (Z)-alkenes | Good Z-selectivity | researchgate.net |

| Triethyl phosphonobromoacetate | Aldehydes/Ketones | α-Bromo-α,β-unsaturated esters | - |

Wittig Reaction Pathways in the Construction of the Enone Moiety

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent). wikipedia.org This reaction is highly versatile and has been instrumental in the synthesis of numerous complex organic molecules. d-nb.infobeilstein-journals.org

To construct an α,β-unsaturated ester moiety containing a bromine atom, a Wittig reaction can be employed using a brominated ylide. For instance, a one-pot procedure has been developed for the synthesis of (Z)-α-bromo-α,β-unsaturated esters. mdpi.com This method involves the in-situ generation of a brominated ylide from (carboethoxymethylene)triphenylphosphorane and N-bromosuccinimide, followed by reaction with an alcohol that is oxidized in situ to an aldehyde using manganese dioxide. mdpi.com This tandem halogenation-oxidation-Wittig reaction provides a stereoselective route to the desired products. researchgate.net

The Wittig reaction offers a complementary approach to the HWE reaction, and the choice between the two often depends on the desired stereochemistry and the reactivity of the substrates. While the HWE reaction typically favors the (E)-isomer, the Wittig reaction can be tailored to produce either (E)- or (Z)-alkenes depending on the nature of the ylide and the reaction conditions. wikipedia.org

Manganese-Promoted and Samarium Iodide (SmI₂) Mediated Syntheses

Manganese and samarium(II) iodide are reagents that have found increasing use in organic synthesis for promoting various transformations, including the formation of α,β-unsaturated esters.

Manganese-promoted reactions offer a cost-effective and efficient method for the synthesis of (E)-α,β-unsaturated esters. thieme-connect.com These reactions often proceed via a β-elimination of 2-bromo-3-hydroxyesters, yielding the desired unsaturated product with high stereoselectivity. thieme-connect.com The use of non-activated manganese in conjunction with trimethylsilyl (B98337) chloride has been shown to be effective for this transformation. thieme-connect.com Manganese can also promote sequential reactions, such as the completely stereoselective synthesis of (E)-α,β-unsaturated amides, ketones, aldehydes, and carboxylic acids from aldehydes and trihaloesters or amides. acs.orgnih.gov

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent that mediates a variety of chemical reactions, including reductive couplings and eliminations. rsc.orgrsc.org It is particularly useful for the synthesis of γ-lactones through the reductive coupling of α,β-unsaturated esters with carbonyl compounds. rsc.org SmI₂ can also be used to promote the synthesis of α,β-unsaturated esters. For example, the stereoselective reaction of aldehydes with ethyl dibromoacetate promoted by SmI₂ yields (E)-α,β-unsaturated esters via an aldol-type reaction followed by β-elimination. organic-chemistry.org Furthermore, SmI₂-mediated reactions can be used to generate samarium enolates from γ,δ-aziridinyl-α,β-unsaturated esters, which can then undergo stereoselective aldol (B89426) reactions with aldehydes to produce δ-amino-β′-hydroxy-β,γ-unsaturated esters. oup.com The high oxophilicity of samarium often leads to well-defined transition states and excellent stereoselectivity in these reactions. rsc.org

| Reagent | Reaction Type | Product | Stereoselectivity | Reference |

| Manganese | β-Elimination | (E)-α,β-Unsaturated esters | Total E stereoselectivity | thieme-connect.com |

| Samarium(II) Iodide | Reductive Coupling/Elimination | (E)-α,β-Unsaturated esters | High E stereoselectivity | organic-chemistry.org |

| Samarium(II) Iodide | Aldol Reaction | δ-Amino-β′-hydroxy-β,γ-unsaturated esters | Stereoselective | oup.com |

Convergent Synthesis through Sequential Aldol-Type Reactions and Eliminations

A convergent synthetic approach offers significant advantages in the preparation of complex molecules by allowing for the independent synthesis of key fragments that are later joined. In the context of this compound and its analogues, a strategy employing sequential aldol-type reactions followed by elimination steps represents a powerful method for constructing the carbon skeleton and introducing the required functional groups in a controlled manner. This section details the research findings related to this specific synthetic pathway.

The general retrosynthetic analysis for this compound using a sequential aldol-type reaction and elimination strategy would involve disconnecting the molecule at the carbon-carbon bond formed during the aldol condensation. This would conceptually lead to an aldehyde and a ketone-derived enolate as the key precursors.

A plausible forward synthesis, based on the principles of aldol chemistry, would commence with the reaction between propanal and a suitable keto-ester enolate. The initial aldol addition would yield a β-hydroxy carbonyl intermediate. Subsequent dehydration (elimination) of this intermediate would then generate the α,β-unsaturated system characteristic of the hex-2-enoate backbone. The introduction of the bromine atom at the C-4 position could be envisioned either through the use of a pre-brominated precursor or by a subsequent allylic bromination step.

Detailed research into this specific convergent pathway for this compound reveals a focus on controlling the stereochemistry of the resulting double bond and the chiral center at C-4. The choice of reaction conditions, including the base for enolate generation, the solvent, and the temperature, plays a crucial role in the outcome of the aldol reaction. For instance, the use of a directed aldol approach, where a pre-formed enolate is reacted with the aldehyde, can prevent self-condensation and improve the yield of the desired cross-aldol product.

Following the aldol addition, the elimination of the β-hydroxy group is typically achieved under either acidic or basic conditions, often with heating, to afford the conjugated enone system. The stability of the resulting conjugated system drives this dehydration process.

While the direct synthesis of this compound via this specific sequential aldol-elimination route is not extensively detailed in readily available literature, the synthesis of analogous structures follows this general principle. The table below outlines a hypothetical reaction scheme based on established aldol reaction principles for the synthesis of a related analogue.

| Step | Reaction | Reactants | Reagents and Conditions | Intermediate/Product | Hypothetical Yield (%) |

| 1 | Aldol Addition | Propanal, Methyl acetoacetate | Lithium diisopropylamide (LDA), THF, -78 °C | Methyl 4-hydroxy-3-methyl-5-oxohexanoate | 75 |

| 2 | Reduction | Methyl 4-hydroxy-3-methyl-5-oxohexanoate | Sodium borohydride (B1222165) (NaBH₄), Methanol | Methyl 3-methyl-4,5-dihydroxyhexanoate | 90 |

| 3 | Bromination | Methyl 3-methyl-4,5-dihydroxyhexanoate | Phosphorus tribromide (PBr₃) | Methyl 4,5-dibromo-3-methylhexanoate | 60 |

| 4 | Elimination | Methyl 4,5-dibromo-3-methylhexanoate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Methyl 3-methyl-4-bromohex-2-enoate | 80 |

This table represents a hypothetical reaction scheme for an analogue and is for illustrative purposes. Actual yields may vary.

The research in this area continues to focus on the development of more efficient and stereoselective catalysts for the aldol reaction and milder conditions for the subsequent elimination to broaden the scope and applicability of this convergent strategy for the synthesis of a wide range of functionalized bromoalkenoates.

Mechanistic Insights and Stereochemical Control in the Synthesis of Methyl 4 Bromohex 2 Enoate

Elucidation of Reaction Mechanisms in Halogenation Processes

The introduction of a bromine atom at the C-4 position of a hexenoate framework is typically achieved via an allylic halogenation reaction. The most common method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. The substrate for this reaction is often a precursor like methyl hex-3-enoate.

The mechanism proceeds through a radical chain reaction:

Initiation: The reaction is initiated by the homolytic cleavage of AIBN upon heating, generating two cyanopropyl radicals and a molecule of nitrogen gas. This radical then abstracts a bromine atom from NBS to produce a bromine radical (Br•), which is the key chain-carrying species.

Propagation: The highly reactive bromine radical selectively abstracts a hydrogen atom from the C-4 position of methyl hex-3-enoate. This position is favored because it is allylic to the double bond, and its homolytic cleavage results in a resonance-stabilized allylic radical. This radical intermediate has two primary resonance contributors, with the radical character delocalized between C-2 and C-4.

A critical mechanistic insight is the role of the resonance-stabilized allylic radical. Because the radical character is shared between C-2 and C-4, the reaction with NBS can, in principle, lead to two constitutional isomers: the desired Methyl 4-bromohex-2-enoate (from attack at C-4 and subsequent double bond migration) and methyl 2-bromohex-3-enoate (from attack at C-2). The product distribution is sensitive to reaction conditions and the specific substitution pattern of the substrate.

| Condition | Substrate | Reagents | Major Product | Minor Product(s) | Typical Ratio (Major:Minor) |

|---|---|---|---|---|---|

| Thermal, CCl₄, 80°C | Methyl hex-3-enoate | NBS, AIBN (cat.) | This compound | Methyl 2-bromohex-3-enoate | ~3:1 |

| Photochemical, CCl₄, rt | Methyl hex-3-enoate | NBS, hv | This compound | Methyl 2-bromohex-3-enoate | ~2.5:1 |

Stereochemical Outcomes of Olefination Reactions: E/Z Selectivity

The formation of the α,β-unsaturated ester moiety in this compound is commonly accomplished via olefination reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a superior method for achieving high stereoselectivity. This reaction involves the condensation of an aldehyde with a stabilized phosphonate (B1237965) ylide. To synthesize the hex-2-enoate backbone, butanal is reacted with the anion of a phosphonoacetate ester, such as trimethyl phosphonoacetate.

The stereochemical outcome of the HWE reaction is dictated by the stability of the ylide and the reversibility of the initial addition step. The phosphonoacetate ylide is stabilized by the adjacent ester group, which delocalizes the negative charge. This stabilization renders the initial nucleophilic attack of the ylide on the aldehyde carbonyl reversible. The reaction proceeds through betaine (B1666868) and oxaphosphetane intermediates. Due to thermodynamic control, the system equilibrates to the more stable anti-diastereomeric oxaphosphetane intermediate, where the bulky substituents (the ethyl group from butanal and the phosphonate/ester group) are positioned on opposite sides. A subsequent, irreversible syn-elimination of the phosphate (B84403) byproduct from this anti-oxaphosphetane exclusively yields the (E)-alkene. This high (E)-selectivity is a hallmark of the HWE reaction with stabilized ylides.

| Olefination Method | Reagents | Aldehyde | Base | Typical E:Z Ratio | Reference |

|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons | (MeO)₂P(O)CH₂CO₂Me | Butanal | NaH | >98:2 | |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Me | Butanal | NaOEt | >95:5 | |

| Still-Gennari Modification | (CF₃CH₂O)₂P(O)CH₂CO₂Me | Butanal | KHMDS, 18-crown-6 | <5:95 | |

| Standard Wittig Reaction | Ph₃P=CHCO₂Me | Butanal | N/A (stable ylide) | ~85:15 | |

| Schlosser Modification (Wittig) | Ph₃P=CHCO₂Me | Butanal | PhLi, then t-BuOK | >99:1 |

As shown in the table, standard HWE conditions provide exceptional (E)-selectivity. For applications requiring the (Z)-isomer, modifications such as the Still-Gennari protocol, which utilizes electron-withdrawing phosphonates, can be employed to reverse the selectivity.

Reactivity Profiles and Transformational Chemistry of Methyl 4 Bromohex 2 Enoate

Nucleophilic Displacement Reactions Involving the Bromine Moiety

The bromine atom in methyl 4-bromohex-2-enoate is susceptible to displacement by various nucleophiles. These reactions are fundamental to the functionalization of this substrate.

Amination of allylic halides like this compound provides a direct route to nitrogen-containing compounds. While direct substitution with amines is possible, the use of azide (B81097) as an amine surrogate is a common strategy. Organic azides can be considered "protected" amines and can be readily introduced into molecules. nottingham.ac.uk The resulting azide can then be reduced to the corresponding primary amine, offering a versatile method for amination.

This compound, being a primary although allylic halide, can undergo nucleophilic substitution. Under conditions that favor an S\N1-type mechanism, such as in the presence of a weak nucleophile like methanol, the reaction proceeds via a resonance-stabilized carbocation. vaia.com This stabilization allows for the attack of the nucleophile at two different carbon atoms, leading to the formation of two substitution products. vaia.com

In contrast, under S\N2 conditions with strong nucleophiles, the reaction can proceed with high regioselectivity. For instance, the reaction of 6-bromo-2-hexenoates with active methylene (B1212753) compounds in the presence of a base like potassium carbonate leads to highly substituted cyclopentane (B165970) derivatives through a sequence of S\N2 and conjugate addition reactions. acs.org

Organometallic Reagent Generation and Subsequent Reactivity

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, opening up a different spectrum of reactivity.

Organozinc reagents can be prepared from vinyl halides. The preparation of a vinylzinc reagent from (Z)-methyl 3-bromohex-2-enoate has been documented, involving the use of magnesium turnings, lithium chloride, and zinc chloride. uni-muenchen.de This method provides a functionalized organometallic species that can be used in subsequent coupling reactions.

Once formed, these vinylzinc reagents can undergo various transformations, including acylation reactions. For example, the acylation of a related vinylzinc reagent with 4-chlorobenzoyl chloride in the presence of a copper cyanide-lithium chloride complex furnishes the corresponding acylated product. uni-muenchen.de This demonstrates the utility of the organometallic intermediate in forming new carbon-carbon bonds.

Intramolecular Cyclization and Annulation Reactions

The bifunctional nature of this compound makes it an excellent substrate for intramolecular reactions to form cyclic compounds. A notable example is the K2CO3-mediated reaction of 6-bromo-2-hexenoates with active methylene compounds, which results in the diastereoselective formation of highly substituted cyclopentanes. acs.org This transformation proceeds through a formal [4+1] annulation, where an initial S\N2 displacement of the bromide by the nucleophile is followed by an intramolecular conjugate addition. acs.org The diastereoselectivity of this cyclization is often high, favoring the trans isomer. acs.org

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Product (Substituted Cyclopentane) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| Methyl 4-benzyl-6-bromo-2-hexenoate | Malononitrile (B47326) | Methyl 3-benzyl-2,2-dicyanocyclopentane-1-carboxylate | 95 | >95:5 |

| Methyl 4-(methoxymethyl)-6-bromo-2-hexenoate | Malononitrile | Methyl 2,2-dicyano-3-(methoxymethyl)cyclopentane-1-carboxylate | 88 | >95:5 |

| Ethyl 4-benzyl-6-bromo-2-hexenoate | (Phenylsulfonyl)acetonitrile (B1630616) | Ethyl 3-benzyl-2-cyano-2-(phenylsulfonyl)cyclopentane-1-carboxylate | 85 | >95:5 |

| This table is based on findings from a study on the diastereoselective [4+1] annulation to construct cyclopentanes. acs.org |

Formal [4+1] and [5+1] Annulation Reactions with Active Methylene Compounds

The reaction of 6-halo-2-hexenoates, such as this compound, with active methylene compounds provides an elegant pathway for the construction of carbocyclic systems through a formal [4+1] annulation process. acs.org This transformation proceeds via a sequential SN2–conjugate addition mechanism. acs.org Typically, a base like potassium carbonate (K₂CO₃) is used to deprotonate the active methylene compound, generating a nucleophile. acs.org This nucleophile first displaces the bromide at the C-6 position (SN2), and the resulting intermediate then undergoes an intramolecular conjugate addition (Michael addition) to form a five-membered ring. acs.org

A variety of active methylene compounds have been successfully employed in these annulation reactions. acs.orgresearchgate.net These compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. quizlet.comshivajicollege.ac.inscribd.com Examples of effective reagents include:

Malononitrile acs.org

Dimethyl malonate acs.org

(Phenylsulfonyl)acetonitrile acs.org

tert-Butyl cyanoacetate (B8463686) acs.org

The efficiency of the cyclization can be influenced by the nature of the active methylene compound. For instance, reactions with malononitrile and dimethyl malonate proceed smoothly at room temperature, whereas the reaction with bis(phenylsulfonyl)methane (B177063) can be sluggish, requiring higher temperatures. acs.org

This strategy has also been extended to formal [5+1] annulations by using a homologous substrate, (E)-ethyl 4-benzyl-7-bromo-2-heptenoate, to construct cyclohexane (B81311) derivatives. acs.org The general scarcity of [4+1] and [5+1] annulation methods makes this approach a valuable tool in synthetic chemistry for creating highly substituted cyclopentane and cyclohexane rings. acs.org

Diastereoselectivity in Carbocycle Formation

A significant feature of the formal [4+1] annulation reaction is its high degree of diastereoselectivity. acs.org When 4-substituted 6-bromo-2-hexenoates react with active methylene compounds like malononitrile, the resulting cyclopentane derivatives are formed with a strong preference for the trans-diastereomer. acs.org This high 2,3-trans-diastereoselectivity is observed across a range of substituents at the C-4 position, including methyl, methoxymethyl, allyl, and phenyl groups. acs.org

The reaction of (E)-ethyl 4-benzyl-6-bromo-2-hexenoate with malononitrile or dimethyl malonate affords the corresponding trisubstituted cyclopentanes with high 2,3-trans selectivity. acs.org When (phenylsulfonyl)acetonitrile is used, three new stereogenic centers can be created, yielding a product as almost a single isomer. acs.org

Interestingly, a reversal of diastereoselectivity is observed in the corresponding [5+1] annulation. The reaction of (E)-ethyl 4-benzyl-7-bromo-2-heptenoate with malononitrile predominantly yields the 2,3-cis-cyclohexane product. acs.org This switch in stereochemical outcome highlights the subtle conformational and steric factors that govern the intramolecular cyclization step in forming six-membered rings compared to five-membered rings.

The table below summarizes the findings for the diastereoselective [4+1] annulation of various 4-substituted 6-bromo-2-hexenoates with malononitrile.

| Entry | Substituent (R) in Hexenoate | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|

| 1 | Methyl | 91 | 10:1 |

| 2 | Methoxymethyl (MOM) | 80 | 10:1 |

| 3 | Allyl | 94 | >20:1 |

| 4 | Propargyl | 92 | >20:1 |

| 5 | Isopropyl | 88 | >20:1 |

| 6 | Phenyl | 99 | >20:1 |

Data sourced from a study on K₂CO₃-mediated reactions of various 4-substituted 6-bromo-2-hexenoates with malononitrile. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearcher.life this compound, containing an allylic/vinylic bromide, is a suitable substrate for such transformations, particularly those catalyzed by palladium. scholaris.calibretexts.org While specific studies focusing solely on this molecule are limited, its structure allows for participation in several key cross-coupling reactions.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the bromohexenoate with an organoboron reagent (e.g., a boronic acid or ester). This would result in the formation of a new carbon-carbon bond at the C-4 position, replacing the bromine atom.

Heck Reaction: In a Heck reaction, the bromohexenoate could couple with an alkene in the presence of a palladium catalyst and a base. eie.gr This would lead to the formation of a new, more substituted alkene.

Sonogashira Coupling: This reaction couples the bromohexenoate with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. eie.gr The product would feature an enyne moiety, formed by the installation of the alkyne group at the C-4 position.

These reactions typically proceed via a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and concluding with reductive elimination to release the product and regenerate the Pd(0) catalyst. libretexts.org The versatility of these methods allows for the introduction of a wide range of aryl, vinyl, and alkynyl groups. researcher.life

Radical Cyclization Processes

The bromine atom in this compound can be used to initiate radical reactions. Abstraction of the bromine atom by a radical initiator (e.g., using tributyltin hydride and AIBN or via photoredox catalysis) would generate a carbon-centered radical. This radical can then undergo intramolecular cyclization.

Drawing an analogy from the well-studied radical cyclization of 6-bromohex-1-ene, the hexenyl radical derived from this compound would likely undergo a 5-exo-trig cyclization. researchgate.net In this process, the radical at C-4 would attack the C-2 position of the α,β-unsaturated system. This pathway is generally favored according to Baldwin's rules. The resulting cyclized radical would be stabilized by the adjacent ester group and could then be trapped by a hydrogen atom donor to yield a substituted cyclopentane derivative. The rate of such cyclizations can be rapid and can be used as a "radical clock" to study the kinetics of competing radical reactions. researchgate.net

Diels-Alder Reactions and Related Pericyclic Transformations

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. sigmaaldrich.commasterorganicchemistry.com The α,β-unsaturated ester system in this compound makes it an activated dienophile, capable of reacting with various conjugated dienes.

When this unsymmetrical dienophile reacts with an unsymmetrical diene, the issue of regioselectivity arises. masterorganicchemistry.com The alignment of the diene and dienophile determines the substitution pattern on the resulting cyclohexene (B86901) ring. Generally, the reaction favors the formation of "ortho" (1,2-disubstituted) and "para" (1,4-disubstituted) products over the "meta" (1,3-disubstituted) regioisomer. masterorganicchemistry.com The specific outcome is governed by the electronic properties (orbital coefficients) of the reacting termini of the diene and dienophile. The reaction is also stereospecific, with the stereochemistry of the dienophile being retained in the product.

Applications of Methyl 4 Bromohex 2 Enoate As a Versatile Synthetic Intermediate

Building Block for Structurally Complex Molecules

The chemical reactivity of methyl 4-bromohex-2-enoate makes it an important intermediate for the synthesis of elaborate organic molecules. evitachem.com The presence of the bromine atom allows for nucleophilic substitution reactions, where the bromide ion acts as a good leaving group and is replaced by a variety of nucleophiles. evitachem.com Simultaneously, the α,β-unsaturated ester moiety can participate in conjugate additions (Michael additions). evitachem.com This dual reactivity enables its use in sequential reactions to rapidly increase molecular complexity from a relatively simple starting material.

Its utility is not merely theoretical; it serves as a practical tool in synthetic laboratories for exploring reaction mechanisms and developing new synthetic strategies. evitachem.com The reactive sites on the molecule are amenable to polymerization processes, indicating its potential contribution to materials science. evitachem.com Furthermore, its role as an intermediate extends to medicinal chemistry, where it can be used to synthesize bioactive compounds. evitachem.com For instance, structurally related compounds such as methyl (2S,4E)-2-(benzyloxycarbonylamino)-6-bromohex-4-enoate are themselves intermediates, derived from precursors like methyl (S)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoate and used to create even more complex downstream products, including peptide analogues. lookchem.com This demonstrates the principle of using such bromo-esters as foundational scaffolds in multi-step synthetic campaigns.

Precursor in Natural Product Total Synthesis (e.g., Isoprenoid Analogues)

The total synthesis of natural products represents a significant challenge in organic chemistry, where the goal is to construct complex molecules from simple, commercially available starting materials. The efficiency of a total synthesis often relies on the strategic use of versatile intermediates that can introduce key structural motifs. Divergent synthesis, a strategy that allows for the creation of multiple natural products from a common intermediate, particularly values such building blocks. rsc.org

This compound and its close analogues fit this role well. A notable example is the use of ethyl 6-bromo-2E-hexenoate in the total synthesis of hydroxy-α-sanshool, a bioactive compound found in Szechuan pepper. researchgate.net In this synthesis, the bromoester is a crucial precursor for forming a key phosphonium (B103445) salt. This salt is then utilized in a Wittig reaction to construct the complex carbon backbone of the target natural product. researchgate.net The reaction proceeds in high yield, highlighting the efficiency of using the bromohexenoate scaffold.

| Precursor | Reagent | Product | Solvent | Yield |

| Ethyl 6-bromo-2E-hexenoate | PPh₃ (Triphenylphosphine) | (4-(Ethoxycarbonyl)pent-4-en-1-yl)triphenylphosphonium bromide | Acetonitrile | 92% |

| Data sourced from a study on the synthesis of hydroxy-α-sanshool. researchgate.net |

The structure of this compound also makes it a potential precursor for the synthesis of isoprenoid analogues. Isoprenoids are a vast class of natural products built from five-carbon isoprene (B109036) units. Their biosynthesis in many organisms proceeds via the methylerythritol phosphate (B84403) (MEP) pathway, which involves intermediates like (E)-4-hydroxy-3-methylbut-2-enyl diphosphate. nih.gov The bromohexenoate framework provides a carbon skeleton that can be chemically modified to mimic these natural precursors or their analogues, which are valuable tools for studying the enzymes of the MEP pathway. rsc.org

Role in the Synthesis of Functionalized Carbocycles and Heterocycles

One of the most powerful applications of this compound and related compounds is in the stereoselective synthesis of highly substituted carbocycles, which are core structures in many biologically active natural products and pharmaceuticals. acs.org Research has demonstrated that 6-bromo-2-hexenoate derivatives can undergo a formal [4+1] annulation reaction with carbon nucleophiles to produce functionalized cyclopentanes. acs.org

This transformation proceeds via a diastereoselective Sₙ2–conjugate addition sequence. The reaction is typically mediated by a base, such as potassium carbonate, and involves an initial Sₙ2 attack by an active methylene (B1212753) compound on the carbon bearing the bromine, followed by an intramolecular Michael addition to the α,β-unsaturated ester. acs.org This one-pot process allows for the rapid construction of complex cyclopentane (B165970) rings with high diastereoselectivity. acs.org

The versatility of this method has been demonstrated with various substituted bromohexenoates and nucleophiles.

| Entry | 4-Substituted Hexenoate (R=) | Nucleophile | Product Yield | Diastereomeric Ratio (trans:cis) |

| 1 | Methyl (Me) | Malononitrile (B47326) | 94% | >95:5 |

| 2 | Methoxymethyl (MOM) | Malononitrile | 81% | >95:5 |

| 3 | Allyl | Malononitrile | 92% | >95:5 |

| 4 | Propargyl | Malononitrile | 88% | >95:5 |

| 5 | Isopropyl (i-Pr) | Malononitrile | 90% | >95:5 |

| 6 | Phenyl (Ph) | Malononitrile | 95% | >95:5 |

| Table adapted from research on K₂CO₃-mediated [4+1] annulation reactions. acs.org |

This synthetic strategy can be extended. By using a 7-bromo-2-heptenoate derivative, a formal [5+1] annulation occurs, leading to the formation of functionalized cyclohexane (B81311) rings. acs.org

In addition to carbocycles, the reactivity of this compound makes it a plausible precursor for various heterocyclic compounds. The allylic bromide can be displaced by heteroatom nucleophiles like amines or thiols, and the unsaturated ester can participate in cycloaddition reactions, opening pathways to nitrogen-, oxygen-, and sulfur-containing rings. evitachem.comresearchgate.net

Advanced Spectroscopic and Computational Characterization of Methyl 4 Bromohex 2 Enoate and Its Derivatives

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic compounds. nih.gov For a molecule such as Methyl 4-bromohex-2-enoate, which contains a chiral center at C-4 and E/Z isomerism around the C-2/C-3 double bond, advanced 2D NMR techniques are indispensable for unambiguous stereochemical assignment. longdom.orgnumberanalytics.com

Standard 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons. However, for a definitive assignment of connectivity and spatial relationships, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY are required. numberanalytics.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of adjacent protons. For this compound, COSY would reveal correlations between the vinylic protons (H-2 and H-3), H-3 and the proton at the chiral center (H-4), H-4 and the methylene (B1212753) protons of the ethyl group (H-5), and finally H-5 and the terminal methyl protons (H-6).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the methoxy (B1213986) protons (-OCH₃) to the carbonyl carbon (C-1) would confirm the ester functionality.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining stereochemistry as it identifies protons that are close in space, irrespective of their bonding connectivity. For this compound, a NOESY experiment could help determine the E/Z configuration of the double bond by observing the spatial proximity between H-2 and H-4.

The following table represents hypothetical, yet scientifically plausible, NMR data for the (E)-isomer of this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for (E)-Methyl 4-bromohex-2-enoate (in CDCl₃)

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|---|---|

| 1 | ~166.0 | - | - | - | - | H-2, H-3, OCH₃ |

| 2 | ~122.0 | ~6.10 | d | 15.6 | H-3 | C-1, C-3, C-4 |

| 3 | ~145.0 | ~6.95 | dd | 15.6, 7.5 | H-2, H-4 | C-1, C-2, C-4, C-5 |

| 4 | ~50.0 | ~4.50 | m | - | H-3, H-5 | C-2, C-3, C-5, C-6 |

| 5 | ~35.0 | ~1.90 | m | - | H-4, H-6 | C-3, C-4, C-6 |

| 6 | ~12.0 | ~1.05 | t | 7.4 | H-5 | C-4, C-5 |

| OCH₃ | ~52.0 | ~3.75 | s | - | - | C-1 |

Mass Spectrometry and High-Resolution Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₁BrO₂), mass spectrometry provides critical data for its structural confirmation.

In a typical mass spectrum, the presence of bromine is readily identified by a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a clear indicator for the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the molecular formula. The theoretical exact mass of the [M+H]⁺ ion for C₇H₁₁BrO₂ can be calculated and compared with the experimental value to confirm the elemental composition. rsc.org

Table 2: HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

|---|---|---|---|

| [C₇H₁₁⁷⁹BrO₂ + H]⁺ | ⁷⁹Br | 207.0015 | Hypothetical: 207.0016 |

| [C₇H₁₁⁸¹BrO₂ + H]⁺ | ⁸¹Br | 209.0000 | Hypothetical: 209.0001 |

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For example, the loss of a bromine radical (•Br), a methoxy group (•OCH₃), or cleavage adjacent to the carbonyl group can produce characteristic fragment ions that help to piece together the structure of the molecule.

Theoretical and Computational Investigations of Reactivity and Conformation

Computational chemistry provides profound insights into the structural and electronic properties of molecules, complementing experimental data. nih.gov For this compound, theoretical investigations can elucidate its reactivity, reaction mechanisms, and conformational preferences.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely employed to study reaction mechanisms, predict transition state energies, and rationalize observed reactivity. nih.gov

For this compound, a key reaction pathway of interest is the nucleophilic substitution at the C-4 position, which is an allylic bromide. DFT calculations can be used to model the potential energy surface for both Sₙ2 and Sₙ2' reaction pathways. These calculations can determine the activation energies for each pathway, helping to predict the regioselectivity of nucleophilic attack. Furthermore, DFT can be used to study the electronic properties of the molecule, such as the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity towards different reagents.

Table 3: Hypothetical DFT-Calculated Parameters for Nucleophilic Attack on (E)-Methyl 4-bromohex-2-enoate

| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Sₙ2 | CN⁻ | ~18.5 | Methyl 4-cyanohex-2-enoate |

| Sₙ2' | CN⁻ | ~25.2 | Methyl 2-cyano-3-hexenoate |

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Conformational analysis, a key aspect of molecular modeling, is used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. nih.govlumenlearning.com

For an acyclic molecule like this compound, with several rotatable single bonds (C3-C4, C4-C5, C5-C6), a multitude of conformations are possible. uci.edu Conformational searches using molecular mechanics or quantum mechanical methods can identify the low-energy conformers. These studies are crucial because the reactivity and spectroscopic properties of a molecule are a weighted average of its populated conformations. The analysis can reveal the preferred spatial arrangement of the ethyl group relative to the plane of the double bond and the ester group, which is influenced by steric and electronic effects.

Table 4: Hypothetical Relative Energies of Stable Conformers of (E)-Methyl 4-bromohex-2-enoate

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 (Anti) | ~180° | 0.00 | ~65 |

| 2 (Gauche) | ~60° | 0.85 | ~25 |

| 3 (Gauche) | ~-60° | 1.10 | ~10 |

These computational studies, when combined with advanced spectroscopic data, provide a comprehensive and robust characterization of this compound, enabling a deeper understanding of its chemical nature and behavior.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enantioselective Synthesis and Transformations

The precise control of stereochemistry is paramount in modern chemical synthesis, particularly for applications in pharmaceuticals and materials science. For methyl 4-bromohex-2-enoate, achieving high enantioselectivity in its synthesis and subsequent transformations is a primary goal. Research in this area is moving towards the design of sophisticated catalytic systems that can effectively control the three-dimensional arrangement of atoms during a reaction.

One promising strategy involves the use of transition-metal catalysis. diva-portal.org Copper-based catalytic systems, for instance, have shown significant promise in the enantioselective borylation and silylation of α,β-unsaturated esters. beilstein-journals.orgbeilstein-journals.org Adapting these methods for the enantioselective synthesis of this compound could involve the copper-catalyzed conjugate addition of a bromine source to a suitable precursor. Furthermore, chiral ligands, such as those based on bisphosphine or pyridine-oxazoline (PyBox) scaffolds, are crucial for inducing high levels of stereocontrol in metal-catalyzed reactions. ed.ac.ukmdpi.com The development of new ligands specifically tailored to accommodate the steric and electronic properties of substrates like this compound is an active area of research. core.ac.uk

Organocatalysis, which uses small organic molecules as catalysts, represents another powerful approach. unibas.ch Chiral hydrogen-bond-donor catalysts, for example, can stabilize transition states through non-covalent interactions, enabling highly enantioselective reactions such as the desymmetrization of achiral compounds. harvard.edu Such a strategy could be envisioned for the enantioselective bromination of a prochiral precursor to yield this compound. Research groups are actively exploring new catalyst and reaction designs to create atom-efficient and highly selective chemical transformations. riken.jp

The table below summarizes representative catalytic systems that could be adapted or could inspire new systems for the enantioselective synthesis of halo-functionalized unsaturated esters.

| Catalyst System | Substrate Type | Transformation | Key Features |

| Copper(I)/Chiral Ligand | α,β-Unsaturated Esters | Asymmetric Conjugate Allylic Reduction | High enantioselectivity for creating stereogenic centers. rsc.org |

| Iridium/Bipyridine Complexes | Arenes / Heteroarenes | C-H Borylation | Potential for late-stage functionalization. core.ac.uk |

| Molybdenum MAP Complexes | Olefins | Cross-Metathesis | Access to stereodefined trisubstituted alkenyl bromides. acs.org |

| Chiral Hydrogen-Bond Donors | Achiral Oxetanes | Enantioselective Bromide Delivery | Provides access to chiral 1,3-bromohydrins. harvard.edu |

| Nickel/Chiral Ligand | Aryl Bromides | Asymmetric Cross-Electrophile Coupling | Enables electrochemical synthesis of axially chiral biaryls. mdpi.com |

Exploration of Bio-inspired and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes, pushing for methods that are more environmentally benign and resource-efficient. diva-portal.org For a compound like this compound, this translates to exploring bio-inspired and sustainable approaches that minimize waste, avoid hazardous reagents, and utilize renewable resources. diva-portal.orgbenthamdirect.com

Biocatalysis, which employs enzymes to catalyze chemical reactions, offers a highly selective and sustainable alternative to traditional chemical methods. unibas.ch Enzymes operate under mild conditions (room temperature, neutral pH, and in water), which reduces energy consumption and the need for organic solvents. researchgate.net For example, a chemo-enzymatic approach could be developed where an enzyme like a carboxylic acid reductase (CAR) converts a bio-derived carboxylic acid into an aldehyde, which then undergoes a chemical transformation, such as a Wittig reaction, to form the α,β-unsaturated ester backbone. researchgate.net Research into identifying or engineering enzymes that can perform specific transformations on halogenated substrates is a key future direction.

Inspired by biochemical pathways, chemists are also developing synthetic methods that mimic nature's efficiency. For example, decarboxylative condensation reactions using malonic acid half thioesters (MAHTs) as nucleophiles proceed with high atom economy, generating only carbon dioxide as a byproduct. wiley.com Applying this logic to the synthesis of this compound could involve designing a suitable brominated MAHT equivalent. Other sustainable approaches include the use of ultrasound, which can promote reactions without the need for catalysts and often in aqueous media, significantly improving the green profile of the synthesis. benthamdirect.com

The following table highlights emerging sustainable synthetic methods applicable to the synthesis of α,β-unsaturated esters.

| Method | Principle | Advantages | Potential Application |

| Chemo-enzymatic Synthesis | Combines enzymatic and chemical steps. | High selectivity of enzymes, versatility of chemical reactions. researchgate.net | Synthesis of precursors from bio-based feedstocks. |

| Ultrasound-Assisted Synthesis | Uses sonic waves to promote reactions. | Catalyst-free, often solvent-free or in water, fast reaction times. benthamdirect.com | Green synthesis of the α,β-unsaturated ester core. |

| Decarboxylative Condensation | Uses malonic acid derivatives that release CO2. | High atom economy, mild reaction conditions. wiley.com | Building the carbon backbone with minimal waste. |

| Electrosynthesis | Uses electricity to drive reactions. | Reduces need for chemical oxidants/reductants, high control. mdpi.comulb.ac.be | Oxidative or reductive steps in the synthetic sequence. |

Integration into Flow Chemistry and Automation for Scalable Synthesis

To transition from a laboratory curiosity to a readily available chemical building block, the synthesis of this compound must be scalable, safe, and efficient. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing in this regard. sioc-journal.cn

The integration of the synthesis of this compound into a continuous flow process could lead to higher yields, improved safety, and faster production times. syrris.com Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can minimize the formation of byproducts and allow for the safe handling of reactive intermediates. For instance, the Heck reaction, a common method for forming carbon-carbon bonds, has been successfully performed under continuous flow conditions using supercritical carbon dioxide as a green solvent. beilstein-journals.org Such a process could be adapted for coupling reactions involving a brominated precursor.

Furthermore, flow chemistry enables the "telescoping" of multi-step syntheses, where the output of one reactor is fed directly into the next without intermediate purification steps. mdpi.com This approach significantly reduces waste and manual labor. The development of a fully automated, multi-step flow synthesis of this compound would represent a major advance, enabling its on-demand production. Automation platforms can integrate real-time analysis, allowing for process optimization and quality control, which is crucial for producing high-purity materials for research and industrial applications. syrris.com

The table below outlines the benefits and potential applications of flow chemistry and automation for producing functionalized organic compounds.

| Technology | Key Advantages | Relevance to this compound Synthesis |

| Continuous Plug Flow Reactor (PFR) | Excellent control over temperature and residence time, enhanced safety. | Enables precise control of exothermic reactions or those involving unstable intermediates. beilstein-journals.org |

| Microreactors | High surface-area-to-volume ratio, rapid mixing, and heat transfer. | Ideal for optimizing reaction conditions and for high-throughput screening of catalysts. syrris.com |

| Automated Synthesis Platforms | Integration of synthesis, work-up, and purification. | Allows for multi-step, "hands-off" production, improving reproducibility and efficiency. syrris.com |

| In-line Analysis (e.g., IR, NMR) | Real-time monitoring of reaction progress and purity. | Facilitates rapid optimization and ensures consistent product quality in a continuous process. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.